molecular formula C24H21N3O3 B2982930 N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide CAS No. 932320-96-2

N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Katalognummer: B2982930
CAS-Nummer: 932320-96-2
Molekulargewicht: 399.45
InChI-Schlüssel: FLZZJDFSFDCJPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a quinazolinone core substituted with a phenyl group at position 4 and an acetamide side chain modified by a 2-methoxyphenylmethyl group. Quinazolinones are heterocyclic systems known for diverse pharmacological activities, including anticancer, antimicrobial, and anticonvulsant effects. The 2-methoxybenzyl substituent may enhance bioavailability by influencing lipophilicity and metabolic stability .

Eigenschaften

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-30-21-14-8-5-11-18(21)15-25-22(28)16-27-20-13-7-6-12-19(20)23(26-24(27)29)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZZJDFSFDCJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzamide with benzaldehyde to form the quinazolinone core. This intermediate is then reacted with 2-methoxybenzyl chloride under basic conditions to introduce the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a secondary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce a secondary alcohol.

Wissenschaftliche Forschungsanwendungen

N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s quinazolinone core is known for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell walls.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Quinazolinone Cores

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Molecular Weight Key Substituents Biological Activity Reference
Target Compound ~413.4 (estimated) 4-phenyl, 2-methoxyphenylmethyl Not explicitly reported (theoretical anticancer potential)
N-(2H-1,3-Benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide 451.8 6-chloro, 2-fluorophenyl, benzodioxolyl Anticancer (inferred from structural class)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide 413.4 4-phenyl, dihydrobenzodioxinyl Not reported; structural similarity suggests CNS or anticancer activity
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide Not provided 4-pyrrolidinyl, sulfonyl Potent anticancer activity (IC₅₀ < 10 µM on HCT-1, MCF-7)

Key Observations :

  • Substituent Impact : The target compound’s 2-methoxyphenylmethyl group may improve membrane permeability compared to benzodioxolyl or sulfonyl substituents in analogs .
  • Chloro/Fluoro Substitutions : ’s 6-chloro and 2-fluorophenyl groups likely enhance target binding but increase molecular weight and hydrophobicity .

Pharmacological Potential

For example:

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide () showed IC₅₀ values < 10 µM against HCT-1 and MCF-7 cell lines .
  • Chloro-substituted analogs () may target DNA repair pathways or kinase inhibition, common mechanisms for quinazolinones .

The target compound’s lack of electron-withdrawing groups (e.g., Cl, F) might reduce cytotoxicity but improve selectivity.

Hydrogen Bonding and Crystal Packing

and highlight the role of hydrogen bonding in acetamide derivatives:

  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide () forms intermolecular N–H⋯O bonds, stabilizing its crystal lattice .
  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () exhibits R₂²(8) hydrogen-bonded dimers, influencing solubility .

Biologische Aktivität

N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C20_{20}H20_{20}N2_{2}O3_{3}
  • Molecular Weight : 336.39 g/mol
  • IUPAC Name : N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Synthesis

The synthesis of N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multi-step organic reactions, including the formation of the quinazoline core and subsequent modifications to introduce the methoxy and acetamide groups. This synthetic pathway is crucial for achieving the desired biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted on various cancer cell lines demonstrated that it exhibits significant cytotoxic effects. The mechanism involves inducing apoptosis in tumor cells, which is a critical pathway for anticancer activity. The compound's ability to target specific pathways in cancer cells suggests it may serve as a lead compound for further development.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (µM)Mechanism of Action
A54915.5Induction of apoptosis
C612.8Inhibition of DNA synthesis
HeLa18.3Caspase activation

Antiviral Activity

In addition to its anticancer properties, N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide has shown promise as an antiviral agent. Studies indicate that it can inhibit viral replication in vitro, particularly against strains of influenza and other RNA viruses. The compound's mechanism appears to involve interference with viral RNA polymerase activity.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

  • Case Study on Cancer Cell Lines :
    • In a study involving A549 and C6 cell lines, N-[...]-acetamide was found to significantly reduce cell viability at concentrations as low as 10 µM. The study utilized MTT assays and flow cytometry to assess apoptosis rates.
  • Antiviral Efficacy :
    • A separate investigation into its antiviral properties revealed that at concentrations ranging from 5 to 20 µM, the compound effectively inhibited the replication of influenza virus in MDCK cells. The study measured viral titers and cytopathic effects to evaluate efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(2-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step routes involving condensation, cyclization, and functionalization. For example, similar quinazolinone derivatives are synthesized by reacting methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation and coupling with substituted amines . Optimize reaction parameters (e.g., solvent, temperature, and catalysts) using design of experiments (DoE) to improve yield. Monitor intermediates via TLC or HPLC .

Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Methodology : Use X-ray crystallography (e.g., SHELX suite for structure refinement ) to confirm stereochemistry. Complement with NMR (¹H/¹³C for functional groups), FTIR (amide C=O stretch ~1650 cm⁻¹), and HRMS for molecular weight validation. Purity can be assessed via HPLC (>95% by area normalization) .

Q. How are in vivo pharmacological models (e.g., anticonvulsant activity) designed to evaluate this compound?

  • Methodology : Employ the pentylenetetrazole (PTZ)-induced seizure model in mice. Administer the compound at varying doses (e.g., 10–100 mg/kg) and monitor latency to clonic-tonic seizures. Compare with reference drugs (e.g., sodium valproate). Use ANOVA for statistical analysis of survival rates and seizure thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodology : Systematically modify substituents on the quinazolinone core (e.g., phenyl, methoxy groups) and acetamide side chain. Evaluate changes in anticonvulsant potency using in vitro GABA receptor binding assays and in vivo PTZ models. Apply QSAR modeling to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

  • Methodology : Perform meta-analysis of existing data to identify outliers. Re-test disputed compounds under standardized conditions (e.g., fixed dosing, animal strain). Use molecular docking to assess binding affinity variations (e.g., AutoDock Vina) and validate via site-directed mutagenesis of target receptors .

Q. What role do hydrogen-bonding patterns play in the compound’s crystallographic stability and solubility?

  • Methodology : Analyze crystal packing via graph set analysis (e.g., Etter’s rules ). Identify motifs like R₂²(8) dimers formed by N–H···O bonds. Correlate with solubility profiles (e.g., shake-flask method in pH 7.4 buffer) to inform formulation strategies .

Q. What strategies are effective for assessing in vitro and in vivo toxicity profiles?

  • Methodology : Conduct MTT assays on HepG2 cells for acute toxicity (IC₅₀). For chronic toxicity, administer the compound to rats (28-day OECD 407 protocol) and monitor hematological/organ weight changes. Compare with positive controls (e.g., cisplatin) .

Q. How can mechanistic interactions with biological targets (e.g., GABA receptors) be elucidated?

  • Methodology : Use radioligand displacement assays (³H-flumazenil for GABAₐ receptors) to measure Ki values. Validate via patch-clamp electrophysiology in hippocampal neurons to assess chloride ion flux modulation. Cross-reference with computational models (e.g., molecular dynamics simulations) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.